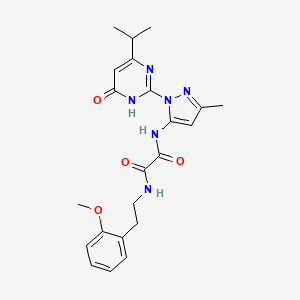![molecular formula C20H20ClFN2OS B2360253 N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE CAS No. 536736-62-6](/img/structure/B2360253.png)
N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE is a synthetic compound that combines the structural features of adamantane, thiazole, and benzamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the 3-chloro substituent.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone or aldehyde under acidic conditions.
Coupling Reaction: The adamantane derivative is then coupled with the thiazole ring through a nucleophilic substitution reaction, forming the intermediate compound.
Final Coupling with Benzamide: The intermediate is further reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of adamantane ketones or carboxylic acids.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to the stability and rigidity of the adamantane core.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Wirkmechanismus
The mechanism of action of N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide: Similar structure but lacks the chloro substituent, leading to different biological activity.
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide: Similar structure but with an additional chloro substituent on the benzamide ring, affecting its reactivity and applications.
Uniqueness
N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE is unique due to the combination of the adamantane core, thiazole ring, and fluorobenzamide moiety, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2OS/c21-20-8-12-5-13(9-20)7-19(6-12,11-20)16-10-26-18(23-16)24-17(25)14-1-3-15(22)4-2-14/h1-4,10,12-13H,5-9,11H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLWOKMUVHKMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360171.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)

![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2360183.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2360184.png)


![2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2360191.png)
